molecular formula C6H13NO2S B13461770 3-((3-Aminopropyl)thio)propanoic acid

3-((3-Aminopropyl)thio)propanoic acid

Cat. No.: B13461770
M. Wt: 163.24 g/mol
InChI Key: CYVCWLWYKRJZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-aminopropyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C6H13NO2S It is characterized by the presence of an amino group, a sulfanyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-aminopropyl)sulfanyl]propanoic acid typically involves the reaction of 3-mercaptopropanoic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

HS-CH2-CH2-COOH+H2N-CH2-CH2-CH2NH2H2N-CH2-CH2-S-CH2-CH2-COOH\text{HS-CH}_2\text{-CH}_2\text{-COOH} + \text{H}_2\text{N-CH}_2\text{-CH}_2\text{-CH}_2\text{NH}_2 \rightarrow \text{H}_2\text{N-CH}_2\text{-CH}_2\text{-S-CH}_2\text{-CH}_2\text{-COOH} HS-CH2​-CH2​-COOH+H2​N-CH2​-CH2​-CH2​NH2​→H2​N-CH2​-CH2​-S-CH2​-CH2​-COOH

Industrial Production Methods

In an industrial setting, the production of 3-[(3-aminopropyl)sulfanyl]propanoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-[(3-aminopropyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[(3-aminopropyl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-aminopropyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfanyl groups can form hydrogen bonds or covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-aminopropanoic acid
  • 3-mercaptopropanoic acid
  • 3-(aminosulfonyl)propanoic acid

Uniqueness

3-[(3-aminopropyl)sulfanyl]propanoic acid is unique due to the presence of both an amino group and a sulfanyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

3-(3-aminopropylsulfanyl)propanoic acid

InChI

InChI=1S/C6H13NO2S/c7-3-1-4-10-5-2-6(8)9/h1-5,7H2,(H,8,9)

InChI Key

CYVCWLWYKRJZII-UHFFFAOYSA-N

Canonical SMILES

C(CN)CSCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.